2,2'-Dihidroxicalcona

Descripción general

Descripción

2,2’-Dihydroxychalcone is a type of chalcone, a class of organic compounds with the general formula C15H12O3. Chalcones are known for their diverse biological activities and are found in various plants. 2,2’-Dihydroxychalcone, in particular, has been studied for its potential antioxidant, anti-inflammatory, and anticancer properties .

Aplicaciones Científicas De Investigación

2,2’-Dihydroxychalcone has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing various flavonoids and other bioactive compounds.

Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit certain enzymes and pathways.

Industry: Utilized in the development of new materials with antioxidant properties.

Mecanismo De Acción

Target of Action

2,2’-Dihydroxychalcone is a flavonoid that primarily targets glutathione S-transferase (GST) . GST is an enzyme involved in the detoxification of harmful substances in cells. It also targets β-glucuronidase and lysozyme in rat neutrophils .

Mode of Action

2,2’-Dihydroxychalcone interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of GST in human colon cancer cells . It also inhibits the release of β-glucuronidase and lysozyme from rat neutrophils .

Biochemical Pathways

The inhibition of GST by 2,2’-Dihydroxychalcone can affect various biochemical pathways, including those involved in the detoxification of harmful substances. By inhibiting β-glucuronidase and lysozyme, it can also affect the immune response . Moreover, 2,2’-Dihydroxychalcone has been found to reduce nitric oxide formation in LPS-stimulated murine microglial cells .

Result of Action

The inhibition of GST by 2,2’-Dihydroxychalcone can lead to increased sensitivity of cancer cells to chemotherapy . Its inhibition of β-glucuronidase and lysozyme can modulate the immune response . Furthermore, its ability to reduce nitric oxide formation can have anti-inflammatory effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,2’-Dihydroxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base such as potassium hydroxide. The reaction is typically carried out in ethanol at room temperature for 24 hours .

Industrial Production Methods: The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: 2,2’-Dihydroxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydrochalcones.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as bromine or chlorine in the presence of a catalyst can be used for halogenation reactions.

Major Products:

Oxidation: Quinones

Reduction: Dihydrochalcones

Substitution: Halogenated chalcones

Comparación Con Compuestos Similares

- 2’-Hydroxychalcone

- 4’-Hydroxychalcone

- 2’,4’-Dihydroxychalcone

Comparison: 2,2’-Dihydroxychalcone is unique due to its specific hydroxylation pattern, which influences its biological activity and chemical reactivity. Compared to other hydroxychalcones, it has shown more potent antioxidant and enzyme inhibitory activities .

Actividad Biológica

2,2'-Dihydroxychalcone (2,2'-DHC) is a naturally occurring compound belonging to the chalcone class of flavonoids. It has garnered attention for its diverse biological activities, particularly in cancer treatment and antimicrobial properties. This article delves into the biological activity of 2,2'-DHC, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

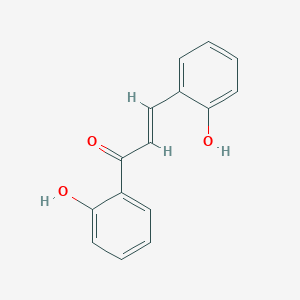

The chemical structure of 2,2'-DHC can be represented as follows:

This compound features two hydroxyl groups at the 2 and 2' positions of the chalcone backbone, which significantly influence its biological properties.

Anticancer Activity

Mechanism of Action

Research has shown that 2,2'-DHC exhibits potent anticancer properties through various mechanisms:

- Inhibition of Glutathione S-Transferase (GST) : A study reported that 2,2'-DHC inhibits GST activity in human colon cancer cells with an IC50 value of 28.9 μM. This inhibition enhances the sensitivity of cancer cells to chemotherapeutic agents like chlorambucil and melphalan by disrupting their detoxification pathways .

- Induction of Apoptosis : 2,2'-DHC has been shown to induce apoptosis in prostate cancer cells by causing cell cycle arrest and activating apoptotic pathways .

Case Studies and Data

Anti-inflammatory Properties

Research Findings

In addition to its anticancer effects, 2,2'-DHC demonstrates significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various models. This activity is crucial for conditions characterized by chronic inflammation.

- Inhibition of Inflammatory Enzymes : Studies indicate that 2,2'-DHC downregulates enzymes involved in inflammation, such as iNOS and COX-2, thereby mitigating inflammatory responses in macrophages .

Antimicrobial Activity

Synergistic Effects with Antibiotics

Recent studies have explored the potential of 2,2'-DHC as an adjunct therapy to conventional antibiotics. For instance:

Propiedades

IUPAC Name |

1,3-bis(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-13-7-3-1-5-11(13)9-10-15(18)12-6-2-4-8-14(12)17/h1-10,16-17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHCTKZLHCSARH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=C2O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314576 | |

| Record name | 2,2′-Dihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15131-80-3 | |

| Record name | 2,2′-Dihydroxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15131-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2′-Dihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2,2'-Dihydroxychalcone has been identified as a potent inhibitor of glutathione S-transferases (GSTs) []. This inhibition sensitizes cancer cells to chemotherapeutic drugs like chlorambucil and melphalan, which are detoxified through glutathione (GSH) conjugation []. Furthermore, DHC exhibits structure-dependent activation of the aryl hydrocarbon receptor (AhR) []. Upon binding to AhR, DHC induces the expression of genes such as CYP1A1, CYP1B1, and UGT1A1, particularly in colon cancer cells []. This interaction suggests a potential role for DHC in modulating AhR-mediated pathways and influencing cellular responses.

ANone: 2,2'-Dihydroxychalcone is characterized by a 1,3-diaryl-prop-2-en-1-one structure, common to chalcones.

A: While DHC itself is not generally recognized for catalytic properties, its synthesis and reactivity have been explored. For instance, DHC can react with dimethyl acetylenedicarboxylate, providing insights into its chemical behavior and potential synthetic applications [, ].

A: Molecular modeling studies have been instrumental in understanding the interactions of DHC with its targets. Simulations confirm the interaction of hydroxylated chalcones, including DHC, with the ligand binding domain of AhR []. These models provide valuable insights into the structure-dependent activity of DHC and its analogs as AhR ligands.

A: The position of hydroxyl groups is critical for the AhR agonist activity of DHC. Compounds with 2,2'-dihydroxy substitutions, such as 2,2'-dihydroxychalcone, 2,2',4'-trihydroxychalcone, and 2,2',5'-trihydroxychalcone, show maximum induction of AhR-responsive genes []. In contrast, other hydroxychalcones with varying hydroxyl positions exhibit low to no detectable AhR activity, highlighting the importance of the 2,2'-dihydroxy motif for potent AhR activation [].

A: While specific studies on the stability and formulation of DHC are limited within the provided literature, its sensitivity to factors like solvent, pH, and temperature has been observed in the context of its isomerization to flavanones []. These factors likely play a role in its stability and might need to be considered for potential formulations.

A: Yes, DHC demonstrates potent anti-proliferative effects against human prostate cancer cells in vitro [, ]. It induces cell cycle arrest in the S and G2 phases in LNCaP and PC3 prostate cancer cell lines []. Furthermore, DHC triggers apoptosis in prostate cancer cells without promoting accelerated cellular senescence [, ].

A: Spectrophotometry has been used to determine the equilibrium constants of DHC's conversion to its isomeric flavanone form []. Additionally, oligonucleotide microarray technology has been used to study gene expression alterations induced by DHC in prostate cancer cells [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.